Product packaging for N-Nitroso-L-proline(Cat. No.:CAS No. 7519-36-0)

N-Nitroso-L-proline

Cat. No.: B014511
CAS No.: 7519-36-0
M. Wt: 144.13 g/mol
InChI Key: WLKPHJWEIIAIFW-BYPYZUCNSA-N
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Description

N-Nitroso-L-proline (NPRO) is a high-purity, fully characterized chemical reference standard essential for modern pharmaceutical analysis and carcinogenesis research. With the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol, this compound serves a critical role in ensuring drug safety and advancing scientific understanding of endogenous nitrosation processes. Key Research Applications: Pharmaceutical Quality Control (QC): This standard is compliant with stringent regulatory guidelines set by the USP, EMA, and other pharmacopoeias. It is indispensable for Analytical Method Development (AMV), Method Validation, and routine QC testing to detect and quantify potentially carcinogenic nitrosamine impurities in Active Pharmaceutical Ingredients (APIs) and raw materials, supporting both New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA) . Biomarker for Endogenous Nitrosation: In nutritional and biochemical research, NPRO is widely used as a non-carcinogenic tracer to measure endogenous nitrosation capacity. The urinary excretion of NPRO following ingestion of its precursors (proline and nitrate) serves as a valuable non-invasive biomarker to study the formation of N-nitroso compounds in vivo and to evaluate the inhibitory effects of dietary components like ascorbic acid and garlic compounds on this process . Mechanistic and Analytical Studies: As an N-nitroso derivative of the secondary amine L-proline, this compound is a key subject in studies investigating the conditions and mechanisms of nitrosamine formation, stereochemistry, and conformational behavior . Its well-defined structure, characterized by techniques including X-ray crystallography, makes it a robust standard for sensitive analytical techniques like GC-MS and LC-MS, enabling precise quantification at trace levels . This product is provided with a Certificate of Analysis (COA) to guarantee its identity, purity, and concentration. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O3 B014511 N-Nitroso-L-proline CAS No. 7519-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-nitrosopyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1
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InChI Key

WLKPHJWEIIAIFW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID3021061
Record name N-Nitrosoproline
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Molecular Weight

144.13 g/mol
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Physical Description

Pale yellow solid; [Toronto Research Chemicals MSDS]
Record name N-Nitrosoproline
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CAS No.

7519-36-0
Record name N-Nitroso-L-proline
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Record name (2S)-1-nitrosopyrrolidine-2-carboxylic acid
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Formation Pathways of N Nitroso L Proline

Endogenous Formation Mechanisms

Endogenous formation of NPRO occurs within the body, primarily in the gastrointestinal tract, when precursors like L-proline and nitrite (B80452) are present. This process is influenced by several factors, including the chemical environment and microbial activity. Urinary NPRO levels can correlate with nitrate (B79036) intake, indicating endogenous formation when proline and nitrite are co-ingested.

Reaction of L-Proline with Nitrite

The primary endogenous pathway for NPRO formation involves the reaction between L-proline and nitrite. This reaction typically occurs under acidic conditions. L-proline is a secondary amine, and secondary amines can react with nitrosating agents to form N-nitrosamines. europa.eu

Role of Gastric Environment and pH

The acidic environment of the stomach plays a crucial role in the endogenous nitrosation of L-proline. Nitrite is converted into nitrosating agents under acidic conditions. pharmaexcipients.com The reaction between nitrite and amines, including L-proline, is favored at low pH. cambridge.org While the optimal pH for the nitrosation of most amines is around 3.0-3.3, the nitrosation of proline proceeds maximally at pH 1.5–2.7 due to its carboxyl group. nih.gov However, at gastric pH levels greater than 4, as observed in certain gastric disorders, the nitrosation of proline may not occur significantly. nih.gov Gastric acidity varies, typically ranging from about pH 1 on fasting to about pH 3 after food. cambridge.org

Influence of Bacterial Activity

Bacterial activity, particularly in the gastrointestinal tract and oral cavity, can influence NPRO formation. Some bacteria possess nitrate reductase enzymes, which can reduce nitrate to nitrite. nih.gov This is particularly relevant in conditions where gastric acidity is reduced (e.g., pernicious anemia or after gastric surgery), allowing nitrate-reducing bacteria to colonize the stomach and increase gastric nitrite concentrations. cambridge.org Studies have shown that bacteria isolated from human saliva and gastrointestinal tract can catalyze the N-nitrosation of various compounds, including L-proline, although L-proline and L-thioproline showed the lowest nitrosation rates among the tested compounds in one study. nih.gov Individual differences in oral nitrate reduction by bacteria can significantly impact gastric nitrosation and contribute to the variation in nitrosoamino acid excretion. nih.gov

Specific Nitrosating Agents (N2O3, H2NO2+)

The actual nitrosating agents involved in the formation of NPRO from nitrite under acidic conditions are typically dinitrogen trioxide (N2O3) and the nitrous acidium ion (H2NO2+). pharmaexcipients.com N2O3 is the most relevant nitrosating agent in a mildly acidic environment, while the nitrosonium cation (NO+) becomes more effective in highly acidic conditions (below pH 1.5). researchgate.net The reaction mechanism involves the protonation of nitrite to form nitrous acidium ions, which then act as the nitrosating agent. N2O3 reacts with the unprotonated amine (L-proline in this case) to form the N-nitroso compound. europa.eu

Kinetic Models of NPRO Formation in Vivo

Kinetic models have been developed to understand and predict the endogenous formation of NPRO in vivo. Studies in rats have monitored NPRO excreted in urine and feces as an index for endogenous nitrosation of proline. nih.govaacrjournals.org

Dose-Response Relationships with Precursors (Proline and Nitrite)

Dose-response studies in rats have investigated the relationship between the intake of L-proline and sodium nitrite and the amount of NPRO formed endogenously. These studies have shown a clear trend towards greater NPRO formation with increased consumption of proline and nitrite. aacrjournals.org The logarithm of the amount of N-nitrosoproline formed has been found to be proportional to the logarithm of the product of the proline dose and the square of the nitrite dose, which aligns with in vitro observations. nih.govaacrjournals.orgresearchgate.net This relationship has been used to formulate kinetic models for endogenous nitrosation. nih.govaacrjournals.orgresearchgate.net

N-Nitroso-L-Proline: Formation Pathways and Exogenous Presence

This compound (NPRO) is a non-volatile N-nitroso compound that has garnered scientific interest primarily due to its formation pathways and presence in various exogenous sources. Unlike many other N-nitroso compounds, NPRO is generally considered non-carcinogenic, making it a valuable biomarker for assessing endogenous nitrosation in humans and animals. nih.govtandfonline.com The formation of NPRO involves the nitrosation of the secondary amine group of L-proline.

The primary pathway for NPRO formation is the reaction between L-proline and a nitrosating agent, typically derived from nitrite under acidic conditions. This reaction involves the electrophilic substitution at the secondary amine group of proline.

Factors Influencing Reaction Rates

Several factors influence the rate of NPRO formation. The reaction efficiency is optimal under mildly acidic conditions, specifically around pH 1.5–2.0, as higher proton concentrations favor the formation of the nitrosating agent, nitrous acidium ions (H₂ONO⁺). However, at pH values below 1.0, competing side reactions, such as proline decomposition, can reduce the yield of NPRO.

Temperature also plays a significant role, with elevated temperatures generally reducing the reaction time required for nitrosation. Studies have investigated the kinetics of proline nitrosation across a temperature range of 40-100°C in buffer solutions of mildly acidic pH. cdnsciencepub.com The molar ratio of reactants is also important, with an excess of nitrite typically ensuring complete conversion of proline.

Kinetic studies have shown that the nitrosation of L-proline follows second-order kinetics, dependent on the concentrations of both proline and nitrite. nih.gov

Here is a summary of key reaction parameters influencing NPRO synthesis:

ParameterOptimal RangeImpact on Yield
pH1.5–2.0Higher acidity accelerates nitrosation
Molar Ratio (Proline:NaNO₂)1:1.2Excess nitrite ensures complete conversion
Temperature25–40°CElevated temperatures reduce reaction time

Exogenous Formation and Presence

NPRO can be formed exogenously and is found in various environmental and dietary sources.

NPRO in Food Matrices (e.g., Cured Meats)

NPRO is detected in cured meat products, where its formation is linked to the reaction of proline with nitrite added during the curing process. tandfonline.comchemicalbook.comegyankosh.ac.in The levels of NPRO in cured meats can vary, with reported concentrations ranging between non-detectable and 578 μg/kg, and some studies reporting levels between 340 and 440 μg/kg in bacon. tandfonline.comchemicalbook.comchemicalbook.com The formation of N-nitrosamines, including NPRO, in meat products is a multi-step reaction involving nitrite with free amino acids and amines. researchgate.net Heating cured meat can also influence the formation of nitrosamines, with high temperatures potentially leading to the decarboxylation of nitrosoproline (B1360120) to form N-nitrosopyrrolidine (NPYR). researchgate.net

Research indicates a positive correlation between the levels of NPRO and the amount of nitrite added to cooked pork sausages. researchgate.net Factors such as the presence of erythorbic acid can inhibit the formation of NPRO in meat products. researchgate.netdtu.dk

Environmental Presence (e.g., Tobacco Smoke)

NPRO has been reported to be present in cigarette tobacco. oup.com Studies have shown that cigarette smoking can lead to increased levels of NPRO in human urine, suggesting endogenous nitrosation as a result of smoke inhalation. nih.govnih.govcapes.gov.br While nitrosating agents in cigarette smoke may play a role, research also suggests that the higher level of salivary thiocyanate (B1210189) in smokers could be responsible for the increased rate of endogenous nitrosation of proline. tandfonline.comoup.com

Nitrosation in Carbon Capture Systems

N-nitrosamine formation is a concern in amine-based carbon capture systems, which utilize amine solvents to absorb CO₂ from flue gas. researchgate.netresearchgate.netacs.org Proline, as an amino acid, has been considered as an alternative solvent in these systems. researchgate.netccsnorway.com The reaction between nitrogen oxides (NOx) in flue gas and the amine solvents can lead to the formation of nitrosamines. researchgate.netresearchgate.net

Secondary amines, such as the one present in proline, are particularly relevant in carbon capture systems because they can form stable nitrosamine (B1359907) products. researchgate.netccsnorway.com The risk of nitrosamine formation is generally considered to increase in the order of primary amine << tertiary amine < secondary amine. ccsnorway.com

Studies investigating nitrosamine formation in amino acid-based carbon capture systems have examined the effects of base concentration and CO₂ loading. researchgate.net Increasing base concentration has been shown to decrease the formation of certain nitrosamines, such as N-nitrososarcosine (NSAR), in both sodium hydroxide (B78521) (NaOH) and monoethanolamine (MEA)-based sarcosine (B1681465) solvents. researchgate.net

CO₂ loading can also influence nitrosation reactions. In the context of piperazine, a secondary amine used in CO₂ capture, CO₂ can significantly accelerate nitrosation by nitrite through the formation of ONOCO₂⁻. researchgate.net However, the effect of CO₂ on nitrosation can vary depending on the nitrosating agent. sepa.org.uk The carbamate (B1207046) ion, formed in the presence of CO₂ with primary and secondary amines, can have a catalytic effect on the nitrosation reaction. forcetechnology.com

Here is a table summarizing the influence of base and CO₂ loading on nitrosamine formation in amino acid solvents:

Solvent TypeBase TypeEffect of Increasing Base Concentration on Nitrosamine FormationEffect of CO₂ Loading on Nitrosamine Formation
Sarcosine-basedNaOHDecreased NSAR formation researchgate.netContributes to NSAR formation researchgate.net
Sarcosine-basedMEADecreased NSAR formation researchgate.netContributes to NSAR formation researchgate.net
Piperazine-based (PZ)N/AN/ACan accelerate nitrosation by nitrite researchgate.net

Note: Data specifically on NPRO formation under varying base concentration and CO₂ loading in carbon capture systems was not explicitly found in the provided snippets, but the principles observed for other amino acids and secondary amines are relevant.

Subject: this compound

This article focuses on the chemical compound this compound, specifically addressing its formation pathways based on the provided outline.

The formation of N-nitroso compounds, including this compound, typically involves the nitrosation of a secondary amine group. In biological and environmental systems, this can occur through the reaction of the amine with nitrosating agents derived from nitrite under acidic conditions.

While the nitrosation of proline directly yields this compound, the provided outline requests information on the formation from Sarcosine and Taurine (B1682933). Based on the available scientific literature, a direct reaction yielding this compound specifically from the interaction between Sarcosine and Taurine is not a commonly documented or primary formation pathway. Research indicates that both sarcosine and taurine can undergo nitrosation to form their respective N-nitroso derivatives, N-nitrososarcosine and N-nitroso N-methyl taurine, particularly in contexts such as amino acid-based CO2 capture systems where they are used as solvents and exposed to nitrogen oxides uni.luuni.lu. Studies have investigated the kinetics and pathways of nitrosamine formation from individual amino acids like sarcosine, proline, and taurine under various conditions uni.luciteab.comfishersci.seguidetopharmacology.org. However, a specific reaction detailing the formation of this compound resulting directly from the chemical interaction between sarcosine and taurine was not found in the consulted literature.

Therefore, content for section 2.2.3.3, "Formation from Sarcosine and Taurine," cannot be provided as the specific reaction pathway and detailed research findings for the formation of this compound directly from Sarcosine and Taurine are not available within the scope of the conducted research.

Compound Information

Metabolism and Excretion of N Nitroso L Proline

In Vivo Metabolic Fate

Research indicates that NPRO undergoes limited metabolism in vivo, particularly in rodent models. nih.govnih.gov

Limited Metabolism of NPRO in Rodents

Studies in rats have shown that NPRO is not extensively metabolized. nih.govnih.gov When administered, a significant portion of the compound remains unchanged. nih.govnih.gov This limited metabolic transformation contributes to its excretion primarily as the parent compound. nih.govnih.gov The apparent volume of distribution in rats suggests some penetration into the intracellular space. nih.gov

Covalent Binding to Biomolecules (e.g., DNA)

Covalent binding of compounds to biomolecules like DNA can be an indicator of potential biological activity or toxicity. Studies investigating the metabolic fate of NPRO in rats found no significantly detectable covalent binding of radioactivity from labeled nitrosoproline (B1360120) to DNA or RNA in the liver. nih.gov An extremely low level of binding to liver protein was observed. nih.gov In vitro studies using microsome-mediated and enzyme-free systems have demonstrated covalent binding of [2,3,4,5-3H]NPRO to exogenous calf thymus DNA. nih.gov

Metabolic Pathways Induced by Nitrosamine (B1359907) Disinfection By-products

Nitrosamines, including those that can form as disinfection by-products (DBPs) in drinking water, have been shown to induce metabolic disorders and affect various metabolic pathways. nih.govresearchgate.netoup.com While NPRO itself is often used as a marker for endogenous nitrosation due to its limited metabolism acs.orgoup.com, the broader class of nitrosamine DBPs can influence metabolic processes. Research indicates that nitrosamine DBPs can activate sphingolipid and polyunsaturated fatty acid metabolism, inhibit tryptophan metabolism and de novo nucleotide synthesis, and lead to the accumulation of lactate. nih.govresearchgate.netoup.com These effects are associated with tumor initiation and progression. nih.govresearchgate.netoup.com

Excretion Pathways

The primary route of elimination for NPRO is through excretion, with a significant portion being eliminated unchanged. wikipedia.orgnih.govnih.gov

Predominant Urinary Excretion of Unchanged NPRO

A key characteristic of NPRO metabolism is its rapid and almost complete excretion in the urine as the unchanged compound in rats. nih.govnih.gov Studies have shown that a high percentage of administered NPRO is recovered in the urine and feces. nih.gov In rats, 88-96% of an oral dose of N-nitrosamino acids, including NPRO, were excreted unchanged in the urine and feces. nih.gov The urinary excretion of radioactivity from labeled NPRO was rapid and the unchanged compound was the only radioactive component detected in the urine. nih.gov The absence of radioactive urinary components corresponding to proline or its metabolites suggests that detectable metabolic denitrosation did not occur. nih.gov This predominant urinary excretion of unchanged NPRO makes it a useful biomarker for assessing endogenous nitrosation. acs.orgnih.govnih.gov

Table 1: Excretion of N-Nitrosamino Acids in Rats

CompoundPercentage Excreted Unchanged (Urine and Feces)
N-Nitrosoproline (NPRO)88-96% nih.gov
N-Nitrosohydroxyproline (NHPRO)88-96% nih.gov
N-Nitrososarcosine (NSAR)88-96% nih.gov

Note: Data represents approximate ranges observed in studies involving oral administration to rats.

Fecal Excretion

Information specifically detailing the quantitative fecal excretion of N-Nitroso-L-proline in humans is limited within the available research. While studies have investigated the presence of other N-nitroso compounds in feces, comprehensive data on NNLP fecal excretion as a primary elimination pathway in humans is not extensively documented fishersci.com.

Research in rats investigating the excretion of 15N administered as Na15NO2 showed a portion of the 15N dose excreted in feces, suggesting some level of nitrogenous compound elimination via this route. Specifically, 12% of the 15N dose was excreted in feces after a single administration, and 19% after multiple doses fishersci.com. Another study in rats comparing the excretion of apparent N-nitroso compounds (ANC) indicated that urinary ANC excretion was approximately 60% of fecal ANC excretion for a short period after sodium nitrite (B80452) administration scispace.com. However, these findings relate to the broader fate of administered nitrite or a class of compounds, not specifically the direct fecal excretion of pre-formed or endogenously formed NNLP.

The limited metabolic transformation of NNLP in the body suggests that the primary route of excretion is renal. While some passive diffusion or transport into the gastrointestinal tract and subsequent fecal elimination might theoretically occur, the available literature heavily emphasizes urinary excretion as the dominant pathway for this specific nitroso amino acid.

Quantitative Excretion as a Basis for Biomarker Utility

The quantitative excretion of this compound, predominantly in urine, forms the basis for its widespread use as a non-invasive biomarker of endogenous nitrosation in humans fishersci.comnih.govhmdb.cafishersci.ca. The principle relies on the fact that NNLP is readily formed in vivo when precursors (nitrate and proline) are available and that the resulting NNLP is largely excreted unchanged in urine, providing a quantitative measure of the nitrosation process that has occurred fishersci.comnih.govhmdb.ca.

Studies have consistently demonstrated a correlation between the intake of nitrate (B79036) and proline and the subsequent levels of NNLP excreted in urine fishersci.comnih.govresearchgate.netwikipedia.orgnih.gov. The amount of NNLP recovered in urine has been shown to be proportional to the dose of proline ingested and increases exponentially with the dose of nitrate fishersci.comhmdb.ca. This dose-response relationship allows urinary NNLP levels to serve as an indicator of the extent of endogenous formation of N-nitroso compounds fishersci.comnih.gov.

The "N-nitrosoproline test" involves administering known amounts of nitrate and L-proline to subjects and then quantifying the amount of NNLP excreted in their urine over a defined period, typically 24 hours nih.gov. The level of urinary NNLP excretion provides an index of the individual's capacity for endogenous nitrosation, which can be influenced by various factors including dietary intake of precursors and inhibitors, as well as physiological conditions fishersci.comwikipedia.orgnih.gov.

Research findings illustrate the quantitative nature of this biomarker. For example, studies have reported specific ranges of NNLP excretion following controlled precursor intake. At high doses of nitrate (325 mg) and proline (500 mg), the mean amount of NNLP formed and excreted in urine within 24 hours was approximately 17-30 µg fishersci.com. Lower doses of precursors resulted in proportionally lower excretion levels fishersci.com.

The utility of urinary NNLP excretion as a quantitative biomarker has been applied in numerous studies to investigate factors affecting endogenous nitrosation, such as the inhibitory effects of antioxidants like ascorbic acid wikipedia.orgnih.gov. These studies quantify the reduction in NNLP excretion when inhibitors are co-administered with nitrate and proline, providing quantitative evidence of their effectiveness in blocking in vivo nitrosation wikipedia.orgnih.gov.

N Nitroso L Proline As a Biomarker in Epidemiological and Clinical Studies

NPRO as an Index for Endogenous Nitrosation Capacity

NPRO serves as a valuable index for endogenous nitrosation capacity because it is formed in the body, primarily in the stomach, and is excreted largely unchanged in the urine. nih.govinchem.org This allows researchers to quantify the level of nitrosation occurring internally. inchem.org

N-Nitrosoproline Load Test Methodology

The N-nitrosoproline load test is a method developed to monitor in vivo nitrosation capacity. nih.govinchem.org The test typically involves administering a dose of L-proline, a precursor for NPRO formation, to volunteers. inchem.org Nitrate (B79036) may also be administered alongside L-proline to enhance NPRO production through acid-catalyzed reactions in the stomach. inchem.org Urine is then collected over a specific period, often 12 or 24 hours, and analyzed for NPRO content. nih.govnih.gov The amount of NPRO excreted in the urine provides a quantitative estimate of the endogenous nitrosation that has occurred. inchem.org Analytical methods such as gas chromatography-mass spectrometry (GC/MS) are used to quantify NPRO concentrations in urine samples. nih.gov Sample preparation often involves acidification of urine, extraction of organic acids, and sometimes the use of internal standards like 13C5NPRO for accurate quantification. nih.gov

Correlation with Dietary Intake of Nitrate and Nitrite (B80452)

Studies have investigated the correlation between urinary NPRO excretion and dietary intake of nitrate and nitrite, the precursors for nitrosation. inchem.orgiarc.frnih.gov Nitrate, often found in vegetables and water, can be reduced to nitrite in the body, particularly by bacteria in the oral cavity and stomach. iarc.frplos.orgnih.gov This nitrite can then react with amines and amides to form NOCs, including NPRO. nih.govinchem.org

Research has shown a correlation between salivary nitrate and nitrite concentrations and NPRO excretion. nih.govnih.gov Individuals with higher oral nitrate-reducing capacities, often linked to the presence of nitrate-reducing bacteria, tend to form more N-nitrosoamino acids endogenously. nih.gov While some studies have indicated a correlation between nitrate intake and urinary NPRO, others have raised reservations about a direct correlation in humans, suggesting that other factors also play a significant role in endogenous nitrosation. inchem.orgnih.gov

A study involving subjects on controlled diets found that the concentration of nitrate in drinking water was significantly associated with urinary NPRO levels. iarc.frnih.gov

Influence of Dietary Modifiers (e.g., Ascorbic Acid, Garlic)

Dietary components can significantly influence endogenous nitrosation. inchem.orgnih.goviarc.froup.com Ascorbic acid (Vitamin C) is a well-known inhibitor of nitrosation. inchem.orgnih.govoup.compracticalgastro.com It acts as a scavenger of nitrosating agents, thereby reducing the formation of NOCs. oup.com Studies using the NPRO load test have demonstrated that co-administration of ascorbic acid with proline markedly reduces urinary NPRO excretion, confirming the endogenous origin of NPRO and the inhibitory effect of Vitamin C. inchem.orgoup.comnih.gov

Garlic has also been investigated for its potential to suppress nitrosation. nih.govnih.govresearchgate.netnih.gov Studies suggest that compounds in garlic may inhibit nitrosation in humans. nih.gov Research using the NPRO test has explored the effects of garlic consumption on NPRO synthesis, with some findings suggesting that garlic supplementation can inhibit NPRO formation. nih.gov

Applications in Cancer Research

Given the role of endogenous nitrosation in the formation of potentially carcinogenic NOCs, NPRO excretion has been studied as a potential biomarker in cancer research, particularly for cancers linked to NOC exposure. nih.govwho.intplos.orguni.lufiu.edu

Correlation with Gastric Cancer Risk

N-nitroso compounds are thought to play a significant role in the development of gastric cancer. plos.orgfiu.eduplos.org Epidemiological studies have examined the association between biomarkers of exposure to NOCs, including urinary NPRO, and the risk of gastric cancer. plos.orgfiu.eduplos.org

Studies in High-Risk Populations

The NPRO test has been applied in studies comparing populations at high risk of certain cancers with equivalent populations at lower risk. nih.govnih.govnih.govoup.comnih.govnih.gov These studies aim to determine if geographical variations in cancer risk correlate with the propensity for endogenous nitrosation. nih.gov

Studies in areas with high rates of gastric cancer, such as parts of Colombia, Costa Rica, Japan, and Poland, have utilized the NPRO test. nih.govnih.govnih.gov In some instances, higher exposures to endogenous NOCs were observed in subjects from high-risk areas compared to those from low-risk areas. nih.govnih.govnih.govnih.gov For example, children from a high-risk area for stomach cancer in Costa Rica showed higher urinary NPRO levels after proline intake compared to those from a low-risk area. nih.govnih.gov These levels were significantly reduced by the co-ingestion of ascorbic acid. nih.govnih.gov

However, studies in other high-risk populations or different cancer types have yielded varied results. nih.govnih.gov For example, a study in Italy comparing regions with different gastric cancer mortality rates found that the difference in mean NPRO excretion was not sufficient to explain the difference in cancer risk. nih.gov These findings suggest that while endogenous nitrosation may be relevant to cancer risk in some contexts, other factors and the specific population studied are also important. nih.gov The NPRO test has also been applied to subjects at high risk for cancers of the esophagus, oral cavity, and urinary bladder. nih.gov

Limitations and Confounding Factors in Epidemiological Studies

Epidemiological studies investigating the association between biomarkers like NPRO and health outcomes face inherent limitations and potential confounding factors. One significant challenge is the pre-collected nature of data in registers and databases, which means necessary information may be unavailable, inaccurate, or misclassified. uib.no The researcher also lacks control over data selection and quality in such studies. uib.no

Confounding occurs when a variable is statistically associated with both the exposure (e.g., NPRO levels) and the outcome, and is not on the causal pathway between the two. oregonstate.education This can distort the observed association between NPRO and a health outcome. Identifying and accounting for potential confounders is crucial in epidemiological studies. oregonstate.educationnih.gov

Early studies on NPRO and N-nitrosohydroxyproline in animals were deemed inadequate regarding dose and/or duration to definitively assess carcinogenicity. inchem.org Furthermore, in the past, no human case reports or epidemiological studies were available to the IARC working group for evaluating the carcinogenicity of NPRO. inchem.org Although occurrence data suggested general population exposure, no suitable exposed group for epidemiological investigation had been identified at that time. inchem.org

NPRO in Assessing Exposure to NOCs

NPRO's utility in assessing exposure to NOCs stems from its formation pathway and excretion characteristics. NPRO is formed through the nitrosation of L-proline, a reaction that can occur endogenously within the human body or result from the ingestion of preformed NOCs in the diet. As NPRO is largely excreted unchanged in urine, its urinary concentration can serve as a non-invasive indicator of the total burden of N-nitrosation. dfg.de

Research has shown that the amount of N-nitrosoproline formed endogenously is proportional to the dose of L-proline and the square of the nitrite dose, consistent with in vitro findings. researchgate.net This relationship has allowed for the development of kinetic models to estimate endogenous nitrosation based on precursor intake and urinary NPRO excretion. researchgate.net

Studies have measured urinary levels of various NOCs, including NPRO, to assess exposure. For instance, a study in Shanghai measured urinary levels of NPRO, N-nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA), N-nitrososarcosine (NSAR), and N-nitrosothiazolidine-4-carboxylic acid (NTCA). plos.org The correlation coefficients among these compounds and precursors like nitrate and nitrite have been examined to understand their interrelationships as biomarkers of exposure. plos.orgnih.gov

Distinguishing Endogenous vs. Exogenous Contributions to the Exposome

The exposome encompasses the totality of endogenous and exogenous exposures an individual encounters throughout their lifetime. mdpi.comresearchgate.netnih.govuzh.ch Assessing exposure to NOCs within this framework requires distinguishing between compounds formed endogenously within the body and those absorbed from exogenous sources like diet or the environment. nih.govuzh.ch

NPRO is particularly valuable in this context because it can be formed endogenously from dietary precursors (proline and nitrite/nitrate) or ingested directly as preformed NPRO in certain foods, particularly cured meats. tandfonline.comhmdb.ca By measuring urinary NPRO excretion after controlled dietary interventions or exposure assessments, researchers can estimate the relative contributions of endogenous nitrosation and exogenous intake to the total NPRO burden.

Studies involving the administration of defatted meat powder containing bound N-nitrosoproline to rats have shown increased excretion of free NPRO in urine, indicating the release and absorption of preformed NPRO from food. tandfonline.com However, concurrent administration of ascorbic acid, an inhibitor of nitrosation, did not inhibit this increased excretion, suggesting that the excreted NPRO originated from the preformed compound in the meat rather than enhanced endogenous formation. tandfonline.com Such findings highlight the importance of considering both sources when interpreting NPRO levels as a biomarker of NOC exposure.

Understanding the contribution of in vivo background occurrence compared to ingestion from exogenous sources is critical for comprehensive risk assessment of compounds like NOCs. nih.govuzh.ch Endogenous formation of some contaminants can contribute substantially to the exposome, and in certain cases, endogenous exposure may even outweigh exogenous exposure. nih.govuzh.ch

Analytical Methodologies for N Nitroso L Proline Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used analytical method for the determination of N-nitrosamines, including N-Nitroso-L-proline nih.govnih.govresearchgate.netlabrulez.com. GC-MS provides both separation and structural information, contributing to the definitive identification and quantification of analytes ecetoc.orgresearchgate.net.

Isotope dilution gas chromatography-mass spectrometry (GC-MS) is a method that has been used for the quantification of NPRO, particularly in complex matrices like urine nih.govnih.gov. This technique involves the addition of a known amount of an isotopically labeled internal standard (e.g., 13C5-NPRO) to the sample before extraction and analysis nih.govnih.gov. The ratio of the native analyte to the labeled internal standard is measured by GC-MS, allowing for accurate quantification by compensating for losses during sample preparation and variations in instrument response nih.govnih.gov. This method has been described as straightforward, reliable, and performable with readily available GC-MS instruments nih.govnih.gov. Using isotope dilution GC-MS, NPRO has been detected in urine samples at levels ranging from 2.4 to 46 ng per mL nih.govnih.gov.

Gas Chromatography coupled with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a sensitive technique that has been employed for the detection of NPRO, particularly for measuring basal excretion levels nih.gov. This method often involves derivatization of NPRO, for example, with pentafluorobenzyl bromide (PFBBr), to enhance its detectability by NCI-MS nih.gov. In NCI, negative ions are formed by the capture of thermal electrons or by ion-molecule reactions, which can be highly sensitive for electronegative compounds or their derivatives researchgate.net. A rapid stable isotope dilution method utilizing GC-NCI-MS has been described for the quantification of NPRO nih.gov.

Recent publications on nitrosamine (B1359907) analysis frequently utilize GC-MS or GC-MS/MS due to their high selectivity and low detection levels researchgate.net. GC-MS/MS, employing multiple reaction monitoring (MRM), offers enhanced specificity and sensitivity by monitoring specific fragmentation pathways of the target analytes americanlaboratory.com. While GC-TEA was historically prevalent, GC-MS has become a useful method for confirming GC-TEA responses, and some recent studies favor MS detection food.gov.uk. Modern sample extraction techniques combined with mass spectrometric methods for volatile nitrosamines have been applied more extensively and offer opportunities to improve their determination in various matrices qascf.com. Advances in GC-MS, including techniques like isotope dilution and the use of different ionization modes such as NCI, contribute to the sensitive and reliable quantification of compounds like this compound nih.govnih.govamericanlaboratory.com.

Table 1: Analytical Methods for this compound Quantification

MethodPrincipleKey FeaturesApplicationsCited Sensitivity/Detection Limit (Examples)
GC-TEAPyrolysis to NO, reaction with O3, chemiluminescence detection. nih.govecetoc.orgHighly sensitive and selective for nitroso group. nih.govecetoc.orgUrine, food products (historically). nih.govinrae.fr0.001-0.05 mg/kg (N-nitrosoamino acids) coresta.org
GC-MSSeparation by GC, detection and identification by MS. ecetoc.orgresearchgate.netProvides structural information. ecetoc.orgresearchgate.netUrine, various matrices. nih.govnih.gov2.4-46 ng/mL in urine (Isotope Dilution) nih.govnih.gov
GC-MS (Isotope Dilution)Uses isotopically labeled internal standard for quantification. nih.govnih.govImproves accuracy by compensating for sample prep losses and variability. nih.govnih.govUrine. nih.govnih.gov2.4-46 ng/mL in urine nih.govnih.gov
GC-NCI-MSGC coupled with Negative Chemical Ionization MS. nih.govSensitive for electronegative compounds/derivatives; often requires derivatization. nih.govresearchgate.netBasal NPRO excretion detection. nih.govNot specifically quantified in cited text.

Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of N-nitrosoamino acids, including this compound. HPLC provides the necessary separation power to resolve NPRO from complex sample matrices before detection. Various modes of HPLC, including reversed-phase chromatography, have been applied for the analysis of N-nitroso compounds.

HPLC Coupled with Chemiluminescence Detection

HPLC can be effectively coupled with chemiluminescence detection for the trace analysis of non-volatile N-nitroso compounds like N-nitrosoproline. This detection method often utilizes a post-column reaction system. One common approach involves the photolytic cleavage of the N-nitroso bond using UV irradiation, which releases nitric oxide (NO). The liberated NO is then reacted with ozone in a reaction chamber, producing an excited state of nitrogen dioxide, which upon relaxation emits light that is detected by a chemiluminescence detector. This photolytic interface method is compatible with various HPLC systems, including reversed-phase, and offers low-nanogram sensitivity for underivatized N-nitrosoamino acids. Detection of N-nitrosoproline in spiked human urine samples at concentrations of 7-8 µg/L has been demonstrated using this technique. Historically, gas chromatography coupled with thermal energy analysis (GC-TEA), which also relies on the detection of NO via chemiluminescence after thermal cleavage, was used, but HPLC-based methods with photolytic interfaces offer advantages, particularly with aqueous mobile phases and reduced interference from non-nitroso compounds.

HPLC-MS and UHPLC-DAD for N-amino-L-proline and derivatives

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Ultra High-Performance Liquid Chromatography coupled with Diode Array Detection (UHPLC-DAD) are powerful techniques used in the analysis of this compound and related compounds such as N-amino-L-proline and its derivatives. HPLC-MS/MS has been employed for the analysis of N-nitrosoamino acids in various matrices, including smokeless tobacco products. This hyphenated technique allows for both separation and sensitive detection based on mass-to-charge ratio, providing high specificity.

UHPLC-DAD has been utilized for the analysis of compounds like N-amino-L-proline methyl ester. However, N-amino-L-proline and its methyl ester are polar, water-soluble compounds with negligible UV-vis chromophores, making their direct detection by DAD challenging. In such cases, derivatization techniques are employed to introduce a detectable chromophore or enhance ionization for MS detection. UHPLC-DAD analysis, often at wavelengths like 400 nm after derivatization, has been successfully applied to detect the Schiff base formed from N-amino-L-proline methyl ester. HPLC-MS analysis has also been used to confirm the conversion of this compound methyl ester to N-amino-L-proline methyl ester.

Derivatization Techniques for Enhanced Detection

Derivatization techniques play a significant role in the analysis of this compound and related compounds, particularly when the analytes lack inherent properties suitable for direct detection by common methods like UV-vis or require enhanced sensitivity or volatility for techniques like GC-MS. Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or detection characteristics.

Pentafluorobenzyl Bromide (PFBBr) Derivatization

Pentafluorobenzyl bromide (PFBBr) is a versatile derivatization agent used in chromatography and mass spectrometry, particularly for compounds with nucleophilic groups. PFBBr derivatization followed by gas chromatography with negative chemical ionization mass spectrometry (GC-NCI-MS) has been described for the detection of N-nitrosoproline excretion. This method involves the reaction of N-nitrosoproline with PFBBr to form a pentafluorobenzyl ester, which is suitable for GC analysis and provides high sensitivity under NCI-MS conditions due to the presence of the electronegative pentafluorobenzyl group. Historically, this method included a thin layer chromatography step, which was time-consuming. PFBBr derivatization can be carried out in both organic and aqueous systems.

2,4-Dinitrobenzaldehyde (B114715) (2,4-DNB) Derivatization for Related Compounds

For related compounds like N-amino-L-proline and its methyl ester, which present challenges for direct detection by UHPLC-DAD due to their lack of strong UV chromophores, derivatization with 2,4-dinitrobenzaldehyde (2,4-DNB) has proven effective. This in situ derivatization reaction forms a Schiff base (an imine), introducing a chromophore that is readily detectable by UHPLC-DAD, typically at 400 nm. The 2,4-DNB derivatization also facilitates detection by HPLC-MS. This technique was specifically developed to enable the sensitive analysis of these polar, low molecular weight N-amino-L-prolines in complex biological extracts, such as those from fungal cultures. 2,4-DNB is known to be an effective derivatizing agent for hydrazine-containing metabolites.

Mechanistic Studies of N Nitroso L Proline’s Biological Interactions

Interaction with DNA and Mutagenicity

NPRO has been reported to be nonmutagenic in standard tests in the absence of external activation. oup.comnih.govresearchgate.net However, research indicates that NPRO can interact with DNA and exhibit mutagenic effects under specific conditions, particularly when exposed to natural sunlight or UVA radiation. oup.comnih.govresearchgate.netnih.gov

Mutagenicity in the Presence of Natural Sunlight/UVA Radiation

Studies have demonstrated that NPRO exhibits direct mutagenicity towards Salmonella typhimurium when exposed to natural sunlight. oup.comnih.govresearchgate.net This photomutagenicity is also observed under UVA irradiation. oup.comnih.govnih.gov The mutagenic activity is dose-dependent on both NPRO concentration and UVA irradiation dose. researchgate.netnih.gov The action spectrum for mutation induction correlates with the absorption maximum of NPRO, which is around 340 nm, falling within the UVA range. oup.comnih.gov This suggests that NPRO acts as a photosensitizer, absorbing UVA photons and subsequently undergoing reactions that lead to mutagenic outcomes. oup.com Photomutagenicity has also been observed when NPRO is dissolved in non-aqueous solvents like oleic acid and linoleic acid, indicating that the inherent carboxyl group of NPRO may facilitate photodissociation and photoactivation even without external acidic ions. nih.gov

DNA Strand Cleavage and Formation of Oxidative Lesions (e.g., 8-oxodG)

Exposure of DNA to NPRO in the presence of simulated sunlight or UVA radiation can lead to DNA damage, including single-strand breaks. oup.comnih.govresearchgate.net These breaks have been observed in superhelical replicative forms of phage M13mp2 DNA and in human fibroblast cells, as detected by the comet assay. oup.comnih.gov

Furthermore, the formation of oxidative DNA lesions, specifically 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), has been detected in calf thymus DNA treated with NPRO plus simulated sunlight or UVA. oup.comnih.govresearchgate.netjst.go.jp 8-oxodG is a well-characterized mutagenic lesion known to cause G:C to T:A transversions if not repaired. plos.orgclemson.eduproteopedia.org The formation of 8-oxodG suggests that oxidative processes are involved in the DNA damage induced by NPRO under photoactivation. oup.comjst.go.jp

Role of Reactive Oxygen Species and Nitric Oxide in Photo-processes

The photo-induced DNA damage and mutagenicity associated with NPRO appear to be mediated by reactive species generated during irradiation. Studies using scavengers have indicated that both reactive oxygen species (ROS) and nitric oxide (NO) radicals play a role in mediating the observed DNA strand breaks. oup.comnih.gov

The formation of nitric oxide has been directly observed in NPRO solutions irradiated with UVA, and this formation is dependent on both NPRO concentration and irradiation time. oup.comnih.gov The yield of nitric oxide from NPRO upon UVA irradiation has been quantified in some studies. oup.com It is proposed that NPRO, upon absorbing UVA light, undergoes photolysis, leading to the production of active oxygen radicals and the release of nitric oxide. oup.comjst.go.jp These reactive species can then interact with DNA, causing strand breaks and oxidative damage like 8-oxodG formation, ultimately contributing to the observed mutagenic effects. oup.comjst.go.jpwur.nlmdpi.comencyclopedia.pub

Non-Carcinogenic Nature of NPRO

Despite being an N-nitroso compound, a class generally associated with carcinogenic potential, NPRO is widely considered to be non-carcinogenic. oup.comnih.govresearchgate.netefpia.eunih.govinchem.org This distinction is supported by numerous studies, particularly in animal models.

Factors Contributing to Non-Carcinogenicity (e.g., Limited Metabolism)

The non-carcinogenic nature of NPRO is attributed, at least in part, to its limited metabolism in vivo. wikipedia.orgnih.gov Unlike many carcinogenic nitrosamines that require metabolic activation, often through alpha-hydroxylation catalyzed by cytochrome P450 enzymes, NPRO is refractory to such activation. nih.govnih.gov

Biochemical Activation Pathways of Related Nitrosamines

Many N-nitrosamines require metabolic activation to exert their biological effects, particularly their carcinogenic potential. acs.orgacs.orglhasalimited.orgumn.edu This activation typically involves enzymatic transformation into highly reactive electrophilic intermediates that can interact with cellular macromolecules, such as DNA and proteins, leading to adduct formation and potentially initiating tumorigenesis. acs.orgacs.orglhasalimited.orgnih.govacs.orgresearchgate.netresearchgate.net

The primary enzymes responsible for the metabolic activation of many nitrosamines are members of the cytochrome P450 (CYP) superfamily, predominantly located in the liver, but also found in other organs. researchgate.netnih.govmdpi.comucl.ac.ukoup.comimpactfactor.orgresearchgate.netfrontiersin.orgoup.com Specific CYP isoforms, such as CYP2E1 and CYP2A6, are particularly active in metabolizing small, symmetrical nitrosodialkylamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). researchgate.netnih.govoup.comoup.com The specific P450 enzymes involved can vary depending on the structure of the nitrosamine (B1359907) and the tissue in which metabolism occurs, contributing to the organotropism observed with many carcinogenic nitrosamines. ucl.ac.ukoup.comresearchgate.net

Future Directions in N Nitroso L Proline Research

Further Elucidation of Endogenous Nitrosation Complexity

Endogenous formation of N-nitroso compounds occurs within the human body. acs.org While it is known that nitrosamines can form in the stomach from nitrate (B79036) and amine-rich foods, the complexity of this process requires further elucidation. nih.gov Research needs to adequately address the endogenous formation of carcinogenic N-nitroso compounds occurring under normal nutritional and physiological conditions. dfg.de It is also not yet clearly established whether NPRO serves as a valid biomarker for the endogenous formation of N-nitroso compounds other than those derived from amino acids. dfg.de Future studies should investigate the impact of the gastrointestinal environment, including the role of microbial strains, on the emergence of nitrosamines from various precursors, including active pharmaceutical ingredients. europa.eu

Development of Advanced Analytical Techniques

Accurate and sensitive analytical methods are crucial for quantifying NPRO and other N-nitroso compounds. Gas chromatography-thermal energy analysis (GC-TEA) has been used for quantifying NPRO in urine, offering high sensitivity and selectivity for nitroso-containing molecules. nih.gov Gas chromatography-mass spectrometry (GC/MS), particularly with isotope dilution, has also been employed for NPRO quantification in urine samples. nih.gov However, there is a continuous need for robust analytical methods that offer low limits of detection and can simultaneously analyze NPRO alongside other compounds of interest. nih.gov Advanced techniques, such as high-performance liquid chromatography (HPLC) coupled with online UV irradiation and chemiluminescence detection, are being explored to improve sensitivity and overcome limitations of sample preparation. researchgate.net Future research will likely focus on developing and validating even more sensitive, selective, and high-throughput analytical methods to support large-scale epidemiological studies and detailed investigations of endogenous nitrosation.

Continued Epidemiological Investigations and Risk Assessment

Epidemiological studies are essential to assess the potential health risks associated with exposure to N-nitroso compounds, including those formed endogenously. Despite previous studies, human risk assessment has been hindered by the lack of reliable and comprehensive N-nitroso databases in foods. nih.gov Future epidemiological investigations require the creation of more comprehensive databases detailing N-nitroso content in a wider variety of foods, from different regions, and processed under various conditions to improve the accuracy of dietary intake assessments. nih.gov Continued prospective epidemiological studies are needed to explore the association between N-nitroso compound exposure, including endogenous formation, and the risk of various cancers. who.intoup.com Furthermore, refining risk assessment methodologies, particularly for complex exposures and endogenous formation, remains a critical future direction. who.intfda.gov The development of structure-activity relationships (SAR) is also being pursued to aid in assessing the potential carcinogenicity of N-nitrosamines for which experimental data may be limited. nih.gov

Understanding the Role of NPRO in Other Biological Contexts (e.g., Plant Stress Response via Proline)

While the amino acid proline is well-established for its crucial roles in plant development and stress responses, including abiotic stresses like salt and heat, research specifically on the role of N-Nitroso-L-proline in these plant biological contexts is limited in the provided information. Proline accumulation in plants is a known response to stress and is believed to contribute to tolerance through various mechanisms, such as acting as an osmolyte, a metal chelator, and an antioxidative defense molecule, interacting with reactive oxygen species (ROS). frontiersin.orgnih.govmdpi.com Future research could potentially explore whether NPRO is present or plays any role in plant metabolism or stress responses, building upon the extensive knowledge of proline's functions in these areas. However, current research primarily focuses on proline itself in this context.

Q & A

Q. What are the recommended safety protocols for handling N-Nitroso-L-proline in laboratory settings?

this compound (NPRO) requires strict safety measures due to its potential carcinogenicity . Key protocols include:

  • Storage : Separate from inorganic reagents and classify under organic compounds (e.g., nitrosamines) to avoid cross-contamination .
  • Personal Protection : Use gloves, lab coats, and eyewear. Prohibit eating, drinking, or storing personal items in labs .
  • Emergency Preparedness : Ensure access to eyewash stations, emergency showers, and fire extinguishers. All personnel must know evacuation routes .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure.

Q. What analytical methods are validated for detecting this compound in biological and environmental samples?

Common techniques include:

Method Sensitivity (LOD) Application Reference
LC-MS/MS0.1 ppbQuantification in serum/urine
NMRStructural analysisPurity assessment
GC-MS1 ppbEnvironmental matrices
  • Sample Prep : Use SPE cartridges for complex matrices to reduce interference .

Q. How can researchers optimize the enantioselective synthesis of this compound?

Proline-derived catalysts are effective:

  • Catalyst : L-Proline-tetrazole (0.5–2 mol%) with MnO₂ oxidant achieves up to 98% enantiomeric excess (ee) in aldol reactions .
  • Conditions : Use catechol as a Brønsted acid additive to stabilize intermediates .
  • Workflow : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) and purify via recrystallization .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the carcinogenic potential of this compound?

  • Model Systems : Administer NPRO in drinking water to Sprague-Dawley rats (770 mg/kg over 8 weeks) to induce tumors .
  • Controls : Include cohorts exposed to sodium nitrite and ascorbic acid to assess nitrosation inhibition .
  • Endpoints : Histopathological analysis of gastric and hepatic tissues, with quantification of DNA adducts via ³²P-postlabeling .

Q. What strategies resolve contradictions in carcinogenicity data for this compound?

Conflicting results (e.g., tumorigenicity in rats vs. mice) arise from species-specific metabolism. Mitigate via:

  • Dose-Response Studies : Compare low-dose chronic exposure (mimicking human intake) vs. high-dose acute models .
  • Biomarker Analysis : Measure urinary NPRO excretion as a surrogate for endogenous nitrosation .
  • Meta-Analysis : Pool data from EFSA and CONTAM reports to identify confounding variables (e.g., pH, dietary cofactors) .

Q. What methodological challenges arise in quantifying this compound in food matrices, and how can they be addressed?

  • Interference : Co-eluting compounds (e.g., nitrates) skew LC-MS results. Use dual-column validation (C18 and HILIC) .
  • Matrix Effects : Apply isotopically labeled NPRO (¹³C₅, 99%) as an internal standard to correct recovery rates .
  • Limitations : Sensitivity thresholds (~0.1 ppb) may miss trace levels. Pre-concentrate samples via lyophilization .

Q. How can mechanistic studies elucidate the role of this compound in nitrosative stress pathways?

  • In Vitro Models : Expose HEK293 cells to NPRO (10–100 µM) and measure reactive nitrogen species (RNS) via fluorescence probes (e.g., DAF-FM) .
  • Enzymatic Assays : Test inhibition of glutathione reductase by NPRO metabolites using lucigenin chemiluminescence .
  • Computational Modeling : Simulate NPRO-DNA interactions via molecular docking (PDB ID: 1BNA) to predict adduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.